
N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide, also known as DIMEB, is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in various fields of study.
作用機序
The mechanism of action of N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of HDACs. N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide in lab experiments is its ability to inhibit the activity of HDACs, which play a key role in the regulation of gene expression. This makes N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide. One area of interest is the development of novel cancer therapies based on the inhibition of HDACs. Another potential direction is the use of N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide and its potential applications in various fields of study.
合成法
N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-amino-3-phenylisoindolin-1,3-dione in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the Suzuki-Miyaura cross-coupling reaction.
科学的研究の応用
N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for use in cancer therapy.
特性
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-7-5-8-15(13-14)20(25)23-18-12-6-11-17-19(18)22(27)24(21(17)26)16-9-3-2-4-10-16/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQVLZOYSMCGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

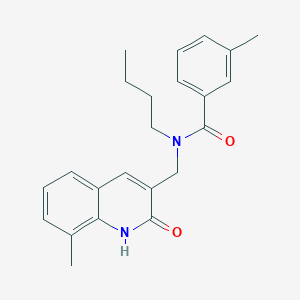
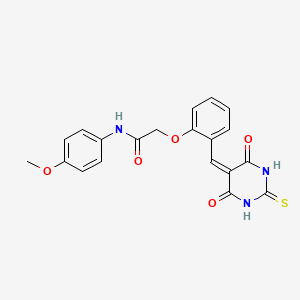
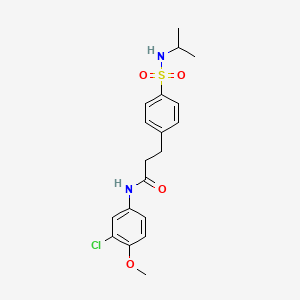

![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

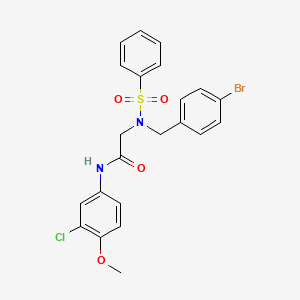
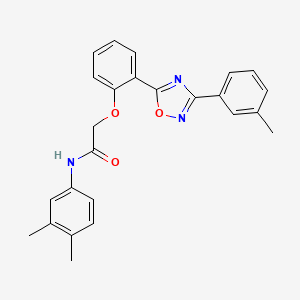
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)
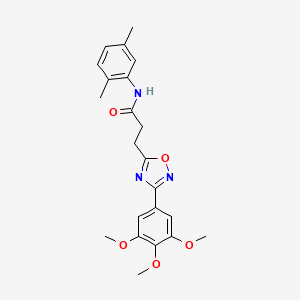


![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)